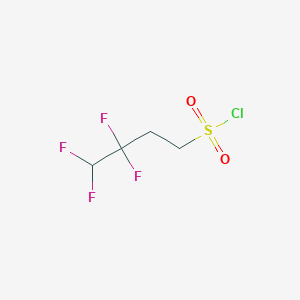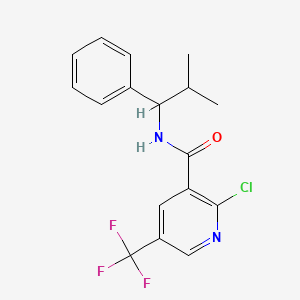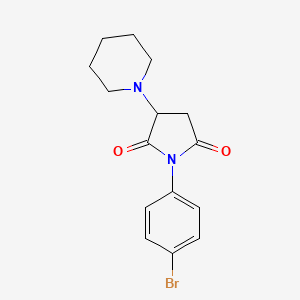
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as CMPOPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been shown to have antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in vivo are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is its potential as a versatile compound with a wide range of applications. Its synthesis method is relatively simple and can be produced in high yields with good purity. However, one of the main limitations of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is its limited solubility in water, which can hinder its application in some experiments. In addition, the exact toxicity profile of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is not fully understood and requires further investigation.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. One potential direction is the development of more efficient synthesis methods to produce 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in higher yields and with better purity. Another potential direction is the investigation of the exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, particularly in vivo. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Synthesemethoden
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with a reducing agent to yield 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. This method has been successfully used to produce 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has shown promising results as a potential anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-6-8-15(9-7-12)23-11-14(10-18(23)24)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFRUQIINBYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)

![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)
![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)